N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine

Regioisomerism Process impurity profiling Quinazoline SAR

N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine (CAS 2831861-00-6; alternate CAS 2475094-96-1; molecular formula C₁₄H₇ClF₂N₄O₂; molecular weight 336.68 g/mol) is a synthetic 4-anilinoquinazoline derivative. It is formally designated as Afatinib Impurity 3 and is also referenced as Afatinib Impurity 53 or Impurity 88 in various pharmacopeial and supplier catalogs.

Molecular Formula C14H7ClF2N4O2
Molecular Weight 336.68 g/mol
Cat. No. B15219214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine
Molecular FormulaC14H7ClF2N4O2
Molecular Weight336.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC=NC3=C2C=CC(=C3[N+](=O)[O-])F)Cl)F
InChIInChI=1S/C14H7ClF2N4O2/c15-9-5-7(1-3-10(9)16)20-14-8-2-4-11(17)13(21(22)23)12(8)18-6-19-14/h1-6H,(H,18,19,20)
InChIKeyXFNAFXIABOVZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine: Compound Identity, Regulatory Designation, and Procurement Context


N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine (CAS 2831861-00-6; alternate CAS 2475094-96-1; molecular formula C₁₄H₇ClF₂N₄O₂; molecular weight 336.68 g/mol) is a synthetic 4-anilinoquinazoline derivative . It is formally designated as Afatinib Impurity 3 and is also referenced as Afatinib Impurity 53 or Impurity 88 in various pharmacopeial and supplier catalogs [1]. The compound belongs to the well-established class of 4-anilinoquinazoline tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR), though its primary procurement value derives from its role as a fully characterized reference standard for pharmaceutical quality control, analytical method development, and regulatory submissions (ANDA, DMF) for afatinib-containing drug products [2].

Why N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine Cannot Be Interchanged with Its 6-Nitro Regioisomer or Other Quinazoline Analogs


The 4-anilinoquinazoline chemotype includes numerous analogs differentiated by substitution patterns at positions 4, 6, 7, and 8 on the quinazoline core. For N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine, the defining structural feature is the nitro group at C-8, which contrasts sharply with the C-6 nitro substitution found in the primary afatinib synthetic intermediate, N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1; Afatinib Intermediate A) [1]. This regioisomeric difference fundamentally alters the compound's role: the 6-nitro isomer is a productive synthetic intermediate en route to afatinib and dacomitinib, whereas the 8-nitro isomer is classified and controlled as a process-related impurity that must be chromatographically resolved, identified at ≥0.05% levels per ICH Q3A guidelines, and individually quantified in drug substance specifications . Substitution of one regioisomer for the other in an analytical or synthetic workflow would invalidate impurity profiling results and potentially compromise regulatory compliance [2].

Quantitative Differentiation Evidence: N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine vs. Closest Comparators


Regioisomeric Differentiation: 8-Nitro (Impurity 3) vs. 6-Nitro (Intermediate A) Substitution on the Quinazoline Core

The target compound bears a nitro substituent at the C-8 position of the quinazoline ring, whereas its closest structural analog—N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1)—carries the nitro group at C-6 [1]. Both compounds share identical molecular formula (C₁₄H₇ClF₂N₄O₂) and molecular weight (336.68 g/mol), making them structural regioisomers that are indistinguishable by mass spectrometry alone and require chromatographic separation for unambiguous identification [2]. The 6-nitro isomer (Intermediate A) is the productive branch-point intermediate from which afatinib and dacomitinib are assembled via nitro reduction, amidation, and side-chain elaboration at C-6 [3]. In contrast, the 8-nitro isomer (Impurity 3) represents a mis-substituted byproduct that cannot proceed through the same synthetic sequence because the nitro group is positioned at a locus incompatible with the downstream C-6 functionalization chemistry required for drug substance formation [4].

Regioisomerism Process impurity profiling Quinazoline SAR

Regulatory Identity and Impurity Classification: Designated as Afatinib Impurity 3 with Validated Analytical Data Package

N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine is formally cataloged as Afatinib Impurity 3 and supplied with detailed characterization data compliant with regulatory guidelines (ICH Q2(R1) for analytical method validation) [1]. Commercial suppliers provide Certificates of Analysis (COA) that include HPLC purity (typically ≥97%), ¹H NMR, MS, and full spectroscopic characterization . In contrast, the 6-nitro analog (Intermediate A, CAS 162012-67-1) is supplied as a synthetic intermediate with standard purity specifications (typically ≥97–98% by HPLC) but without the impurity-specific regulatory documentation package that accompanies Impurity 3 . Under ICH Q3A guidelines for new drug substances, impurities present at ≥0.05% (for drugs with maximum daily dose ≤2 g/day) must be reported, and those ≥0.10% must be identified and qualified; Impurity 3 reference standards enable pharmaceutical manufacturers to meet these regulatory thresholds for afatinib drug substance .

Pharmaceutical impurity Reference standard ICH Q3A compliance

Structural Differentiation from the Parent Drug Afatinib: Irreversible Warhead Absence and Implications for Biological Activity

The target compound (MW 336.68 g/mol) lacks the acrylamide Michael acceptor (crotonamide warhead) that is the hallmark of the approved drug afatinib (MW 485.94 g/mol; CAS 439081-18-2) . Afatinib achieves potent irreversible EGFR inhibition through covalent modification of Cys797 in the EGFR ATP-binding pocket; its reported IC₅₀ values are 0.5 nM (EGFR wt), 0.4 nM (EGFR L858R), 10 nM (EGFR L858R/T790M), and 14 nM (HER2) . Impurity 3, retaining only the 4-anilinoquinazoline scaffold with a nitro group at C-8 and lacking the C-6 crotonamide side chain, cannot form the covalent bond with Cys797 and is therefore incapable of the irreversible inhibition mechanism that defines afatinib's pharmacology [1]. Within the broader 4-anilinoquinazoline class, a 6-nitro-4-anilinoquinazoline scaffold without the acrylamide warhead typically exhibits EGFR kinase inhibition in the micromolar range; for example, 6-nitro-4-anilinoquinazoline derivatives evaluated in A431 cell-based assays showed substantially weaker activity compared to their 6-amino counterparts, with activity differences attributed to partial intracellular nitro-to-amine bioreduction [2]. By class-level inference, the 8-nitro regioisomer is expected to show similarly attenuated EGFR inhibition compared to afatinib and other irreversible 4-anilinoquinazolines bearing the acrylamide warhead [3].

EGFR inhibitor Irreversible inhibitor Structure-activity relationship

Supply Chain Equivalence and Distinction: Impurity 3 vs. Other Afatinib-Related Impurities

Afatinib Impurity 3 is one of multiple structurally characterized impurities in the afatinib impurity profile. It is supplied alongside impurities such as Impurity A (R-enantiomer of the C-7 tetrahydrofuran-3-yloxy intermediate), Impurity C (cis-isomer), Impurity 11 (degradation product), and Impurity 35 (N-(3,4-difluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine) [1]. Within this panel, Impurity 3 is distinguished by its unique combination of 7-fluoro-8-nitro substitution on the quinazoline ring with the 3-chloro-4-fluoroanilino group at C-4. Analytical methods developed for afatinib impurity profiling—including stability-indicating UPLC methods with resolution greater than 1.5—rely on the availability of each individual impurity reference standard to establish relative retention times (RRTs) and system suitability parameters [2]. Impurity 3 cannot be substituted by Impurity A (which contains a C-6 nitro and C-7 tetrahydrofuran-3-yloxy group, MW 416.82 g/mol) or Impurity 35 (which replaces the 3-chloro substituent with 3-fluoro, MW 320.25 g/mol) because each impurity elutes at a distinct retention time and must be individually identified and quantified [3].

Impurity reference standards Chromatographic resolution Quality control

Application Scenarios for N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine Based on Established Differentiation Evidence


Analytical Method Development and Validation for Afatinib Impurity Profiling

Pharmaceutical analytical laboratories developing HPLC or UPLC methods for the separation and quantification of afatinib-related substances require Impurity 3 as a system suitability reference standard. Its unique 8-nitro regioisomeric identity provides a chromatographic peak that is distinct from the 6-nitro intermediate (Intermediate A) and the parent drug afatinib [1]. The compound is used to establish relative retention times (RRTs), resolution parameters, and limit of quantification (LOQ) values during method validation in accordance with ICH Q2(R1) [2]. Validated stability-indicating UPLC methods using this reference standard have been published with run times of approximately 12 minutes and resolution greater than 1.5 across all five known afatinib impurities .

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Regulatory Submissions

Generic pharmaceutical manufacturers preparing ANDA submissions for afatinib drug products must demonstrate control of all process-related impurities at or above the ICH Q3A identification threshold of 0.05–0.10% [1]. Impurity 3 reference standards, supplied with regulatory-compliant Certificates of Analysis including HPLC purity, NMR, and MS data, enable manufacturers to identify and quantify this specific impurity in their drug substance batches [2]. The compound's documentation package—compliant with regulatory guidelines and suitable for pharmacopeial traceability against USP or EP standards—is essential for demonstrating analytical method capability to regulatory agencies .

Process Development and Quality-by-Design (QbD) Optimization of Afatinib Synthesis

During afatinib process development, synthetic chemists use Impurity 3 as a marker to monitor the regiospecificity of the nitration step that installs the nitro group on the quinazoline core [1]. The presence of the 8-nitro isomer in the reaction mixture indicates incomplete regiocontrol during nitration of the 7-fluoroquinazoline precursor. Quantitative tracking of the 8-nitro:6-nitro ratio by HPLC enables optimization of nitration conditions (temperature, nitric acid stoichiometry, sulfuric acid concentration) to minimize formation of this undesired regioisomer and maximize yield of the productive 6-nitro intermediate [2]. This application leverages Impurity 3's unique structural identity as a marker for regioselectivity assessment .

Forced Degradation and Stability Studies of Afatinib Drug Substance and Drug Product

Regulatory stability studies conducted under ICH Q1A(R2) guidelines require forced degradation of afatinib under hydrolytic (acid/base), oxidative, thermal, and photolytic stress conditions to identify potential degradation products [1]. Impurity 3 serves as a reference marker to distinguish process-related impurities from degradation products in stability-indicating analytical methods [2]. Its presence in stability samples can be traced to carryover from the synthetic process rather than degradation, which is critical for correctly assigning degradation pathways and establishing shelf-life specifications .

Quote Request

Request a Quote for N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.